7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
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Overview
Description
7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one: is an organic compound that features a boron-containing dioxaborolane group attached to an indolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one typically involves the borylation of an indolinone precursor. One common method includes the reaction of 7-Methylindolin-2-one with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boron-containing dioxaborolane group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indolinone structure, potentially yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Oxidized indolinone derivatives.
Reduction: Alcohol derivatives of the indolinone structure.
Substitution: Aryl or vinyl-substituted indolinone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. Its boron-containing group makes it a valuable reagent in the synthesis of various organic compounds .
Biology and Medicine: Research has explored the potential of this compound in medicinal chemistry, particularly in the development of boron-containing drugs. Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and polymers. Its reactivity and stability make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The indolinone moiety can interact with biological targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Another boron-containing compound with applications in organic synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Used in the synthesis of various organic compounds through cross-coupling reactions.
Uniqueness: 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one is unique due to the combination of the indolinone structure with the boron-containing dioxaborolane group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-9-6-11(7-10-8-12(18)17-13(9)10)16-19-14(2,3)15(4,5)20-16/h6-7H,8H2,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJJBYPHJOIJCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)CC(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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